molecular formula C12H13BrN2O6 B2814080 3-Bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid CAS No. 2138116-42-2

3-Bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid

Cat. No.: B2814080
CAS No.: 2138116-42-2
M. Wt: 361.148
InChI Key: FPQPTEUGLVPZNA-UHFFFAOYSA-N
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Description

3-Bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid is a complex organic compound characterized by its bromine, nitro, and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid typically involves multiple steps, starting with the nitration of 3-bromobenzoic acid to introduce the nitro group at the 5-position

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale nitration reactors and controlled addition of reagents to ensure consistent quality. The use of automated systems for precise temperature and reagent control is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized under specific conditions.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

  • Substitution: Nucleophiles such as sodium iodide (NaI) in acetone.

Major Products Formed:

  • Oxidation: 3-Bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid can be converted to its corresponding carboxylic acid derivative.

  • Reduction: The reduction of the nitro group can yield 3-Bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-aminobenzoic acid.

  • Substitution: The bromine atom can be replaced with iodine, yielding 3-Iodo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe in biological studies to understand the interaction of nitro compounds with biological molecules.

  • Medicine: Potential use in drug design and development, especially in the creation of new therapeutic agents targeting specific diseases.

  • Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-Bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid exerts its effects involves its interaction with molecular targets and pathways. The nitro group, in particular, can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

  • 3-Bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-aminobenzoic acid

  • 3-Bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-hydroxybenzoic acid

  • 3-Bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-chlorobenzoic acid

This comprehensive overview highlights the significance of 3-Bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

3-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O6/c1-12(2,3)21-11(18)14-9-7(13)4-6(10(16)17)5-8(9)15(19)20/h4-5H,1-3H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQPTEUGLVPZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1Br)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138116-42-2
Record name 3-bromo-4-{[(tert-butoxy)carbonyl]amino}-5-nitrobenzoic acid
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